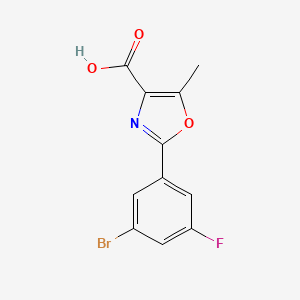
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the formation of the oxazole ring through cyclization reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .
Análisis De Reacciones Químicas
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization: Formation of the oxazole ring involves cyclization reactions, which are crucial for the structural integrity of the compound.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in binding to target proteins or enzymes, modulating their activity. The oxazole ring structure contributes to the compound’s stability and reactivity, facilitating its biological effects .
Comparación Con Compuestos Similares
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can be compared with similar compounds such as:
2-(3-Bromo-5-fluorophenyl)acetic acid: Shares the bromine and fluorine substitution but lacks the oxazole ring, resulting in different chemical properties and applications
3-Bromo-5-fluorophenylboronic acid: Contains similar halogen substitutions but is used primarily in coupling reactions in organic synthesis
The uniqueness of this compound lies in its oxazole ring structure, which imparts distinct chemical and biological properties.
Actividad Biológica
2-(3-Bromo-5-fluorophenyl)-5-methyloxazole-4-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8BrFNO3
- Molecular Weight : 276.08 g/mol
- CAS Number : 2028164-43-2
- Physical Appearance : White to off-white crystalline powder
- Melting Point : Approximately 200 °C
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research suggests that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains.
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Anticancer Activity :
- A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects in Animal Models :
- In a murine model of arthritis, administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its effectiveness in managing inflammation.
-
Synergistic Effects with Other Drugs :
- A combination therapy study demonstrated that when used alongside standard antibiotics, the compound enhanced antibacterial efficacy against resistant strains, suggesting its role as an adjuvant therapy.
Propiedades
Fórmula molecular |
C11H7BrFNO3 |
|---|---|
Peso molecular |
300.08 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)14-10(17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16) |
Clave InChI |
YHQYUVWWGIXLIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC(=CC(=C2)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















